molecular formula C9H7NO3 B1310462 2-Oxoindoline-4-carboxylic acid CAS No. 90322-37-5

2-Oxoindoline-4-carboxylic acid

Cat. No.: B1310462
CAS No.: 90322-37-5
M. Wt: 177.16 g/mol
InChI Key: ALXJUSWINGKGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxoindoline-4-carboxylic acid (CAS: 90322-37-5, molecular formula: C₉H₇NO₃, molecular weight: 177.16 g/mol) is a bicyclic heterocyclic compound featuring an indoline core fused with a pyrrolidine ring. The molecule contains a ketone group at the 2-position and a carboxylic acid moiety at the 4-position, making it a versatile intermediate in medicinal chemistry and organic synthesis . Its structural rigidity and functional groups enable diverse reactivity, particularly in the synthesis of bioactive molecules such as kinase inhibitors and antiviral agents .

Preparation Methods

Hydrolysis of 2-Oxoindoline-4-carboxylate Esters

One common approach to obtain 2-oxoindoline-4-carboxylic acid is through the hydrolysis of its ester derivatives, such as methyl 2-oxoindoline-4-carboxylate. This method typically involves:

  • Dissolving the ester in a mixture of water and tetrahydrofuran (THF).
  • Adding a strong base such as lithium hydroxide (LiOH) to the solution.
  • Stirring the mixture at ambient temperature overnight to achieve complete hydrolysis.
  • Acidifying the reaction mixture to precipitate the free acid.
  • Extracting and purifying the product.

This method yields the acid in approximately 80% yield and is characterized by mild reaction conditions and straightforward workup procedures.

Pd-Catalyzed Domino Heck Carbonylation

A more advanced synthetic route involves a palladium-catalyzed enantioselective domino Heck carbonylation reaction. This method uses:

  • o-Iodoacrylanilides as substrates.
  • Terminal alkynes and water as nucleophiles.
  • Carbon monoxide as a carbonyl source.
  • Palladium catalyst to facilitate the domino reaction.

This approach allows the formation of β-carbonylated 2-oxindole derivatives, including this compound, with high yields (55-99%) and excellent enantioselectivities (up to 99% ee). The method is notable for its stereochemical control and applicability to diverse substrates.

Multi-Configuration 2-Oxo-Oxazolidine-4-Carboxylic Acid Synthesis (Related Compound)

Though focused on a related compound, the synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid provides insights into environmentally friendly methods applicable to oxindole derivatives:

  • Reacting 3-position mono-substituted or unsubstituted 2-amino-3-hydroxy methyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water under inert atmosphere.
  • Performing alkaline hydrolysis to obtain the target compound.
  • The reaction uses water as the solvent, avoiding harmful organic solvents.
  • The process achieves a high product yield (>86%) and is easy to control.

This method emphasizes green chemistry principles and could inspire analogous approaches for this compound synthesis.

Nucleophilic Substitution and Subsequent Transformations

Another synthetic route involves:

  • Nucleophilic substitution of 2-oxoindoline derivatives with ethyl chloroacetate in the presence of potassium carbonate and catalytic potassium iodide in acetone.
  • Conversion of the resulting esters to hydrazides by reaction with hydrazine monohydrate under reflux in ethanol.
  • Further transformations via aldol condensation to yield various derivatives.

While this method primarily targets substituted oxindoline derivatives, the initial steps provide a pathway to this compound precursors with high yields (90-93% for the substitution step).

Method Key Reagents/Conditions Solvent(s) Yield (%) Advantages Limitations
Hydrolysis of Methyl Ester LiOH, water/THF, ambient temperature Water/THF ~80 Mild conditions, straightforward Requires ester precursor
Pd-Catalyzed Domino Heck Carbonylation Pd catalyst, CO, o-iodoacrylanilides, alkynes Not specified 55-99 High enantioselectivity, diverse scope Requires Pd catalyst, CO handling
Multi-Configuration Oxazolidine Synthesis S,S'-dimethyl dithiocarbonate, alkaline hydrolysis Water >86 Environmentally friendly, high yield Specific to oxazolidine derivatives
Nucleophilic Substitution + Hydrazide Formation Ethyl chloroacetate, K2CO3, KI, hydrazine Acetone, ethanol 90-93 (first step) High yield, versatile intermediates Multi-step, uses organic solvents
  • The hydrolysis method is widely used due to its simplicity and accessibility of ester precursors. The reaction proceeds efficiently at room temperature with strong bases like LiOH, and the product purity is high after acidification and extraction.

  • The Pd-catalyzed domino Heck carbonylation represents a cutting-edge asymmetric synthesis, enabling the construction of chiral centers with excellent enantioselectivity. This method is valuable for synthesizing complex 2-oxindole derivatives, including carboxylic acids, but requires careful handling of carbon monoxide and palladium catalysts.

  • The green synthesis approach using water as a solvent and avoiding organic solvents aligns with sustainable chemistry goals. The use of S,S'-dimethyl dithiocarbonate and alkaline hydrolysis under inert atmosphere provides a high-yielding, safe, and environmentally benign route.

  • The nucleophilic substitution method with ethyl chloroacetate and subsequent hydrazide formation is effective for preparing functionalized oxindoline derivatives, which can be further transformed into this compound or related compounds. This method benefits from high yields and well-established reaction conditions.

The preparation of this compound can be achieved through multiple synthetic routes, each with distinct advantages:

  • Hydrolysis of esters offers a straightforward and efficient method.
  • Pd-catalyzed domino Heck carbonylation provides stereochemical control and high yields for complex derivatives.
  • Green synthesis methods emphasize environmental safety and operational simplicity.
  • Nucleophilic substitution routes enable access to diverse functionalized intermediates.

Selection of the method depends on the desired scale, stereochemical requirements, environmental considerations, and available starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Oxoindoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 2-hydroxyindoline-4-carboxylic acid.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Oxoindoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxoindoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The compound can also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Indoline Family

(a) 2-Oxoindoline-6-carboxylic Acid (CAS: 334952-09-9)

  • Structural Difference : Positional isomer of 2-oxoindoline-4-carboxylic acid, with the carboxylic acid group at the 6-position instead of the 4-position.
  • Properties : Similar molecular weight (177.16 g/mol) but distinct electronic distribution due to the shifted carboxyl group. This positional change may alter binding affinity in biological targets .

(b) 2-(2-Chlorophenyl)-3-oxoisoindoline-4-carboxylic Acid (CAS: 883291-14-3)

  • Structural Difference : Incorporates a chlorophenyl substituent at the 2-position and a ketone at the 3-position.
  • Properties: Higher molecular weight (287.7 g/mol) and density (1.477 g/cm³) compared to this compound.

(c) 2-Allyl-3-oxoisoindoline-4-carboxylic Acid (CAS: 1403499-65-9)

  • Structural Difference : Features an allyl group at the 2-position and a ketone at the 3-position.
  • Properties: Molecular weight 217.22 g/mol (C₁₂H₁₁NO₃). The allyl group introduces steric bulk, which may hinder interactions with flat binding pockets but enhance radical scavenging activity .

Derivatives with Modified Functional Groups

(a) Methyl 2-Oxoindoline-4-carboxylate (CAS: 90924-46-2)

  • Structural Difference : Methyl ester derivative of this compound.
  • Properties : Reduced solubility in aqueous media compared to the carboxylic acid form. The ester group is hydrolytically labile, making it a prodrug candidate .

(b) 2-Oxoimidazolidine-4-carboxylic Acid (CAS: 21277-16-7)

  • Structural Difference : Replaces the indoline core with an imidazolidine ring.
  • Properties : Smaller molecular weight (146.10 g/mol, C₄H₆N₂O₃) and reduced aromaticity. This structural simplification may limit π-π stacking interactions but improve metabolic stability .

Heterocyclic Analogues

(a) Oxothiazolidinecarboxylic Acid (CAS: 77273-78-0)

  • Structural Difference : Contains a thiazolidine ring instead of indoline.
  • Properties: Molecular formula C₄H₅NO₃S.

(b) Furo[2,3-f]isoindole-4-carboxylic Acid Derivatives

  • Example : (4R,4aR,7aS*)-5-Oxo-6-phenyl-hexahydrofuroisoindole-4-carboxylic acid.
  • Structural Difference : Fused furan ring and additional phenyl group.
  • Properties : Extended conjugated system enhances fluorescence properties. Hydrogen bonding (O–H···O) and C–H···π interactions dominate crystal packing, suggesting solid-state stability advantages .

Key Data Table: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 90322-37-5 C₉H₇NO₃ 177.16 2-ketone, 4-carboxylic acid High purity (96%), pharmaceutical intermediate
2-Oxoindoline-6-carboxylic acid 334952-09-9 C₉H₇NO₃ 177.16 2-ketone, 6-carboxylic acid Positional isomer with distinct reactivity
2-(2-Chlorophenyl)-3-oxoisoindoline-4-carboxylic acid 883291-14-3 C₁₅H₁₀ClNO₃ 287.70 Chlorophenyl, 3-ketone Predicted pKa 3.48; lipophilic
Methyl 2-oxoindoline-4-carboxylate 90924-46-2 C₁₀H₉NO₃ 191.18 Methyl ester Prodrug potential; hydrolytically unstable
Oxothiazolidinecarboxylic acid 77273-78-0 C₄H₅NO₃S 147.15 Thiazolidine ring, carboxylic acid Metal-chelating; antioxidant applications

Biological Activity

2-Oxoindoline-4-carboxylic acid (OICA) is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in oncology and microbiology. This article explores the compound's mechanisms of action, biochemical interactions, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

OICA is characterized by a fused ring system comprising a benzene ring and a pyrrole ring, featuring a carboxylic acid group at the fourth position and a ketone group at the second position. This unique structure enhances its reactivity and biological properties, making it significant in medicinal chemistry.

Targeting Viral Replication

One of the primary mechanisms of action for OICA is its inhibition of RNA-dependent RNA polymerase (RdRp) activity in dengue virus (DENV), which is crucial for viral replication. By interfering with this enzyme, OICA effectively reduces the viral load in infected cells.

Induction of Apoptosis

OICA also plays a role in inducing apoptosis in cancer cells. It activates specific signaling pathways that lead to programmed cell death, making it a candidate for anticancer therapy. Studies have shown that OICA can significantly influence cell cycle progression and apoptosis in various cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) .

OICA interacts with several enzymes involved in metabolic pathways, modulating their activity. It can act as both a substrate and an inhibitor, influencing cellular metabolism. Notably, it has been observed to form complexes with proteins, affecting their structure and function.

Cellular Effects

The compound's effects on cellular processes include:

  • Cell Signaling : Modulation of key signaling pathways.
  • Gene Expression : Influencing transcription factors that regulate gene expression.
  • Metabolism : Altering metabolic pathways related to amino acids and nucleotides.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of OICA derivatives on human cancer cell lines. For instance, compounds derived from OICA demonstrated cytotoxicity comparable to or greater than established anticancer agents like PAC-1. The most potent derivatives showed three- to five-fold increased cytotoxicity across multiple cancer types .

CompoundCancer Cell LineCytotoxicity (IC50)Mechanism
4oSW62010 µMApoptosis induction
4oPC-38 µMCell cycle arrest
4oNCI-H2312 µMActivation of procaspase-3

Antimicrobial Activity

OICA has also been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Anticancer Activity : In a study examining the effects of OICA on U937 human lymphoma cells, treatment led to significant accumulation of cells in the S phase of the cell cycle and substantial induction of late apoptosis. This was assessed using flow cytometry techniques to analyze DNA content and apoptotic markers .
  • Viral Inhibition : Research highlighted OICA's effectiveness in inhibiting DENV replication through its action on RdRp. This dual functionality positions it as a promising candidate for antiviral drug development alongside its anticancer potential.

Q & A

Basic Questions

Q. What are common synthetic routes for 2-oxoindoline-4-carboxylic acid derivatives, and how are reaction conditions optimized?

  • Methodological Answer: Derivatives are synthesized via cyclization of nitro precursors (e.g., methyl 2-nitrophenylacetic acid with formaldehyde) or multi-step reactions involving condensation and hydrolysis. Optimization involves adjusting catalysts (e.g., acid/base catalysts), solvents (ethanol, water), and temperature. For example, cyclization under acidic conditions improves yields for isoindoline cores .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer: Use NMR (¹H/¹³C) to verify substituent positions and purity. X-ray crystallography resolves stereochemistry, while mass spectrometry confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and carboxylic acid (-COOH) .

Q. What biological screening assays are typically employed for these compounds?

  • Methodological Answer: Initial screening includes in vitro antimicrobial assays (e.g., MIC against E. coli or S. aureus) and cytotoxicity testing (MTT assay on cancer cell lines). Enzyme inhibition studies (e.g., kinase or protease assays) evaluate mechanistic pathways .

Q. What are key stability considerations for storage and handling?

  • Methodological Answer: Store at 2–8°C in inert atmospheres to prevent hydrolysis. Avoid strong acids/bases, as they degrade the isoindoline core. Monitor decomposition via HPLC or TLC under accelerated stability conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported biological activity data across studies?

  • Methodological Answer: Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Control for structural variations (e.g., methyl vs. phenyl substituents) and purity (>95% by HPLC). Compare pharmacokinetic parameters (e.g., Log P, solubility) to isolate bioactivity drivers .

Q. What computational methods predict the reactivity of this compound in drug design?

  • Methodological Answer: Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., carbonyl group). Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., EGFR kinase), while QSAR studies correlate substituent effects with activity .

Q. What strategies enhance aqueous solubility without compromising bioactivity?

  • Methodological Answer: Introduce hydrophilic groups (e.g., -OH, -NH₂) at non-critical positions (C-5 or C-6). Salt formation (sodium or hydrochloride salts) improves solubility. Prodrug approaches (esterification of -COOH) enhance bioavailability while retaining activity post-hydrolysis .

Q. How can conflicting data on enzyme inhibition mechanisms be resolved?

  • Methodological Answer: Conduct kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. X-ray crystallography of enzyme-inhibitor complexes reveals binding modes. Validate findings with site-directed mutagenesis of putative binding residues .

Q. What is the role of substituents on the isoindoline ring in modulating pharmacological effects?

  • Methodological Answer: Methyl groups at C-2 enhance metabolic stability, while electron-withdrawing groups (e.g., -NO₂) at C-5 increase electrophilicity for covalent binding. Comparative SAR studies of analogs (e.g., 2-phenyl vs. 2-allyl derivatives) quantify substituent contributions to potency .

Q. How are derivatives designed for improved pharmacokinetics (e.g., BBB penetration)?

  • Methodological Answer:
    Prioritize low molecular weight (<400 Da) and moderate Log P (2–3) for blood-brain barrier (BBB) penetration. Introduce fluorine atoms to enhance metabolic stability. Use in silico tools (SwissADME) to predict absorption and CYP450 interactions .

Q. Data Analysis and Contradiction Resolution

Q. How to interpret contradictory cytotoxicity results between in vitro and in vivo models?

  • Methodological Answer:
    Assess metabolic stability (e.g., microsomal incubation) to identify rapid degradation in vivo. Use isotopic labeling (¹⁴C) to track compound distribution. Validate with pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile disparities .

Q. What analytical techniques resolve stereochemical uncertainties in synthetic derivatives?

  • Methodological Answer:
    Chiral HPLC with polysaccharide columns separates enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. Single-crystal X-ray diffraction provides definitive stereochemical assignment .

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-4-6-5(9(12)13)2-1-3-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXJUSWINGKGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439190
Record name 2-Oxoindoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90322-37-5
Record name 2-Oxoindoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethyl 2-methoxycarbonyl-6-nitrophenylmalonate (3.0 g) was refluxed in 50 ml of 6 N hydrochloric acid overnight. The mixture was concentrated to dryness and refluxed for 2 hours with 1.1 g of tin(II) chloride in 20 ml of ethanol. The mixture was filtered through Celite, concentrated and chromatographed on silica gel (ethyl acetate:hexane:acetic acid) to give 0.65 g (37% yield) of 4-carboxy-2-oxindole as a white solid.
Name
Dimethyl 2-methoxycarbonyl-6-nitrophenylmalonate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Dimethyl 2-methoxycarbonyl-6-nitrophenylmalonate (3.0 g) was refluxed in 50 mL of 6 N hydrochloric acid overnight. The mixture was concentrated to dryness and refluxed for 2 hours with 1.1 g of tin (11) chloride in 20 mL of ethanol. The mixture was filtered through Celite, concentrated and chromatographed on silica gel in ethyl acetate:hexane:acetic acid to give 0.65 g (37% yield) of 4-carboxy-2-oxindole as a while solid.
Name
Dimethyl 2-methoxycarbonyl-6-nitrophenylmalonate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxoindoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Oxoindoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Oxoindoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Oxoindoline-4-carboxylic acid
Reactant of Route 5
2-Oxoindoline-4-carboxylic acid
Reactant of Route 6
2-Oxoindoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.